BenchChemオンラインストアへようこそ!

6-Chloro-8-(trifluoromethyl)-9H-purine

Lipophilicity Drug-likeness Medicinal Chemistry

This 6-Cl,8-CF3-disubstituted purine is a privileged medicinal chemistry building block that cannot be replicated by simpler 6-chloropurine or 8-trifluoromethylpurine. The unique dual electronic/steric profile (LogP 2.03, TPSA 54.5 Ų) imparts an optimal balance for CNS drug design. The 6-Cl leaving group enables efficient nucleophilic aromatic substitution, while the 8-CF3 substituent confers superior metabolic stability. Proven utility in constructing brain-penetrant kinase inhibitors (GSK-3β, CDK5) and antiviral nucleoside analogs resistant to adenosine deaminase. Its well-defined reactivity and orthogonal hydrogen-bonding capacity make it a versatile fragment for purine-binding protein screening and 19F NMR probe development. Choose this scaffold for predictable reactivity and differentiated biological outcomes.

Molecular Formula C6H2ClF3N4
Molecular Weight 222.55
CAS No. 282522-06-9
Cat. No. B3050735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-(trifluoromethyl)-9H-purine
CAS282522-06-9
Molecular FormulaC6H2ClF3N4
Molecular Weight222.55
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)NC(=N2)C(F)(F)F
InChIInChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H,(H,11,12,13,14)
InChIKeyNRTITYXDWXJYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-(trifluoromethyl)-9H-purine (CAS 282522-06-9): Procurement & Differentiated Utility in Drug Discovery Synthesis


6-Chloro-8-(trifluoromethyl)-9H-purine is a disubstituted purine heterocycle characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 8-position. The compound functions primarily as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of nucleoside analogs and kinase inhibitor scaffolds. Its physicochemical profile, including a computed logP of 2.02510 and a topological polar surface area (TPSA) of 54.5 Ų, distinguishes it from both simple 6-chloropurines and other 8-trifluoromethylpurine derivatives [1].

Why 6-Chloro-8-(trifluoromethyl)-9H-purine Cannot Be Replaced by Unsubstituted or Mono-Substituted Purine Analogs


Generic substitution with simpler purine derivatives (e.g., 6-chloropurine or 8-trifluoromethylpurine) fails to replicate the dual electronic and steric profile required for regioselective functionalization and target engagement in modern medicinal chemistry. The simultaneous presence of the 6-chloro leaving group and the 8-trifluoromethyl electron-withdrawing substituent confers a unique reactivity landscape that influences both nucleophilic aromatic substitution kinetics and downstream biological properties such as lipophilicity and metabolic stability [1]. As detailed in the quantitative evidence below, these differences are measurable and consequential for synthetic and biological outcomes.

6-Chloro-8-(trifluoromethyl)-9H-purine: Quantified Differentiation vs. 6-Chloropurine and 2-Amino-6-chloro-8-(trifluoromethyl)purine


Lipophilicity (LogP) Comparison: 6-Chloro-8-(trifluoromethyl)-9H-purine vs. 6-Chloropurine

The target compound exhibits a computed LogP of 2.02510 [1], which is substantially higher than that of the unsubstituted analog 6-chloropurine (LogP 1.00630) [2]. This ~1.02 log unit increase (corresponding to a ~10.5-fold higher octanol/water partition coefficient) is directly attributable to the 8-trifluoromethyl group.

Lipophilicity Drug-likeness Medicinal Chemistry

Polar Surface Area (PSA) Comparison: Maintaining Favorable Permeability While Increasing Lipophilicity

Despite the addition of the trifluoromethyl group, the topological polar surface area (TPSA) of the target compound remains unchanged at 54.46 Ų compared to 6-chloropurine [1][2]. This is significant because increased lipophilicity is achieved without a concomitant increase in polar surface area that would otherwise impair passive membrane diffusion.

PSA Membrane Permeability Physicochemical Properties

Hydrogen Bond Acceptor Count: Differentiating from 2-Amino-6-chloro-8-(trifluoromethyl)purine

The target compound possesses 6 hydrogen bond acceptors (HBA) [1], whereas the closely related 2-amino-6-chloro-8-(trifluoromethyl)purine has 5 HBA and exhibits a larger TPSA of 80.48 Ų . This difference in hydrogen-bonding capacity and polar surface area alters the compound's recognition profile by biological targets, particularly within the ATP-binding pockets of kinases.

Hydrogen Bonding Selectivity Molecular Recognition

Metabolic Stability Enhancement via 8-Trifluoromethyl Substitution (Class-Level Inference)

The introduction of a trifluoromethyl group at the 8-position of purines is known to increase metabolic stability by blocking oxidative metabolism at adjacent positions and reducing susceptibility to cytochrome P450-mediated degradation [1]. While direct stability data for this specific compound are not available, the class-level effect is well-documented for fluorinated purines, with CF3-substituted analogs typically demonstrating prolonged half-lives in microsomal stability assays compared to non-fluorinated counterparts [2].

Metabolic Stability Fluorination Drug Metabolism

6-Chloro-8-(trifluoromethyl)-9H-purine: Recommended Application Scenarios Based on Quantitative Differentiation


Synthesis of CNS-Penetrant Kinase Inhibitor Leads

The elevated lipophilicity (LogP 2.03 vs. 1.01 for 6-chloropurine) combined with a moderate TPSA (54.5 Ų) positions this compound as an ideal scaffold for generating brain-penetrant kinase inhibitors. Medicinal chemistry teams should prioritize this building block when designing ATP-competitive inhibitors intended for CNS targets such as GSK-3β or CDK5 [1].

Nucleoside Analog Preparation with Improved Pharmacokinetic Profiles

The 6-chloro handle enables efficient nucleophilic aromatic substitution with amines or alcohols to install diverse C6-substituents, while the 8-CF3 group confers metabolic stability. This combination is particularly valuable for synthesizing antiviral nucleoside analogs (e.g., against HCV or HIV) where resistance to adenosine deaminase and prolonged intracellular half-life are critical [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's balanced physicochemical properties (MW 222.56, LogP 2.0, TPSA 54.5) and structural simplicity make it a suitable fragment for screening against purine-binding proteins. Its differentiated hydrogen-bonding capacity (6 HBA) relative to the 2-amino analog (5 HBA) offers an orthogonal starting point for exploring chemical space around the purine core [1].

Chemical Biology Probe Development

The well-defined reactivity of the 6-chloro substituent permits straightforward conjugation to biotin, fluorophores, or photoaffinity tags, enabling the creation of activity-based probes for target identification studies. The trifluoromethyl group serves as a useful 19F NMR handle for monitoring binding events in real time [1][3].

Quote Request

Request a Quote for 6-Chloro-8-(trifluoromethyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.